1,5-Bis(aziridin-1-yl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(aziridin-1-yl)pentane-1,5-diol is a chemical compound characterized by the presence of two aziridine rings attached to a pentane backbone with hydroxyl groups at both ends. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol typically involves the reaction of a diol with aziridine under specific conditions. One common method includes the use of a pentane-1,5-diol as the starting material, which is then reacted with aziridine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Scientific Research Applications
1,5-Bis(aziridin-1-yl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol involves the reactivity of the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The hydroxyl groups also play a role in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(aziridin-1-yl)pentane: Lacks the hydroxyl groups present in 1,5-Bis(aziridin-1-yl)pentane-1,5-diol.
Uniqueness
This compound is unique due to the presence of both aziridine rings and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
90728-98-6 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,5-bis(aziridin-1-yl)pentane-1,5-diol |
InChI |
InChI=1S/C9H18N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h8-9,12-13H,1-7H2 |
InChI Key |
SGXKTAREXBWTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(CCCC(N2CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.